

Enhancing Oligonucleotide Nuclease Resistance with 2'-Deoxy-2'-fluoroarabinoadenosine (FANA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2'-Deoxy-2'- fluoroarabinoadenosine
Cat. No.:	B12371481

[Get Quote](#)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

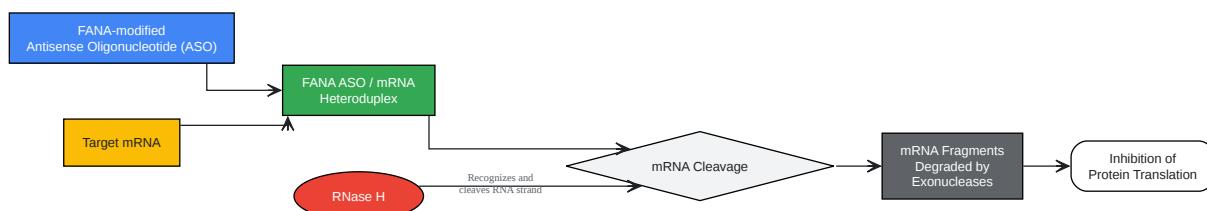
Oligonucleotide-based therapeutics hold immense promise for treating a wide range of diseases by modulating gene expression. However, their clinical translation is often hampered by their susceptibility to degradation by endogenous nucleases. A key strategy to overcome this limitation is the chemical modification of the oligonucleotide backbone. **2'-Deoxy-2'-fluoroarabinoadenosine** (FANA) has emerged as a powerful modification that significantly enhances nuclease resistance while maintaining or even improving other desirable properties of therapeutic oligonucleotides, such as binding affinity to target RNA and the ability to elicit RNase H-mediated cleavage of the target mRNA.[1][2][3]

These application notes provide a comprehensive overview of the use of FANA to enhance nuclease resistance, including quantitative data on its effectiveness, detailed experimental protocols for its implementation and evaluation, and visual representations of key concepts and workflows.

Key Advantages of FANA Modification

Incorporating FANA into oligonucleotides offers several advantages for therapeutic applications:

- Increased Nuclease Resistance: The fluorine substitution at the 2' position of the arabinose sugar sterically hinders the approach of nuclease enzymes, rendering the phosphodiester backbone less susceptible to cleavage.[2][3][4] This leads to a longer half-life in biological fluids.
- High Binding Affinity: FANA modification increases the thermal stability of duplexes with complementary RNA targets (ΔT_m of +1.2°C per modification), indicating a strong binding affinity.[1][5]
- RNase H Activation: Unlike many other 2'-modifications, FANA/RNA duplexes are recognized as substrates by RNase H, an enzyme that cleaves the RNA strand of the heteroduplex.[1][2][3][6] This is a crucial mechanism for antisense oligonucleotide activity.
- Reduced Immune Stimulation: FANA modifications have been shown to reduce the immunostimulatory properties of oligonucleotides, which is a critical consideration for in vivo applications.[5]
- Versatility: FANA can be incorporated into various oligonucleotide designs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), often in "gapmer" or "altimer" configurations.[1][5][7]

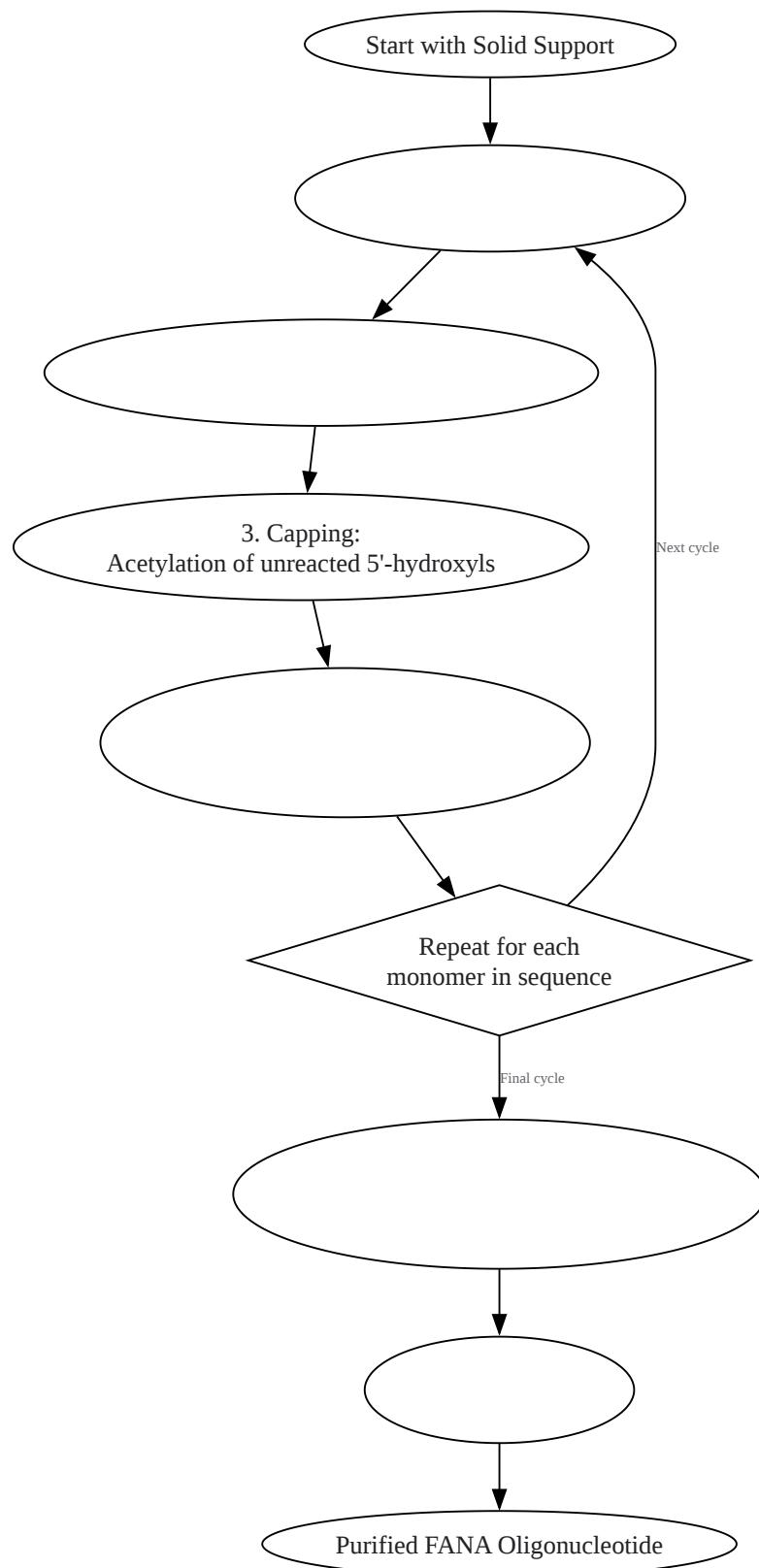

Quantitative Data on Nuclease Resistance

The incorporation of FANA, particularly in combination with a phosphorothioate (PS) backbone, dramatically enhances stability against nuclease degradation.

Oligonucleotide Type	Modification	Fold Increase in Stability vs. PS-DNA (3'-exonuclease)	Reference
Antisense Oligonucleotide	Phosphorothioate 2'-F-ANA (PS-FANA)	>20-fold	[2][4]
siRNA	Fully modified FANA sense strand	4-fold more potent with a longer serum half-life (~6 h vs. <15 min for unmodified siRNA)	[4]

Signaling Pathway and Mechanism of Action

FANA-modified antisense oligonucleotides primarily function through the RNase H-mediated degradation of target mRNA.


[Click to download full resolution via product page](#)

Caption: RNase H-mediated gene silencing by FANA ASOs.

Experimental Protocols

Protocol 1: Synthesis of FANA-Modified Oligonucleotides

FANA-modified oligonucleotides are synthesized using standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer. The key difference lies in the use of 2'-F-ara-nucleoside phosphoramidites.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gel Purification of Probes for Nuclease Protection Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient RNase H-directed cleavage of RNA promoted by antisense DNA or 2'F-ANA constructs containing acyclic nucleotide inserts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Enhancing Oligonucleotide Nuclease Resistance with 2'-Deoxy-2'-fluoroarabinoadenosine (FANA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371481#using-2-deoxy-2-fluoroarabinoadenosine-to-enhance-nuclease-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com